![molecular formula C18H26N4O2 B5657631 1,9-dimethyl-4-(3-pyridinylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5657631.png)
1,9-dimethyl-4-(3-pyridinylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to 1,9-dimethyl-4-(3-pyridinylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one often involves multi-step reactions, combining solution-phase and solid-phase chemistries. For instance, the synthesis of novel substituted 3,8,11-triazaspiro[5,6]dodecan-7-ones has been described using a combination of these chemistries to yield the target compounds in good yield and high purity (Qin et al., 2011). These methodologies showcase the versatility in synthesizing spirocyclic and nitrogen-containing heterocycles, which can be applied to the synthesis of 1,9-dimethyl-4-(3-pyridinylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one.
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals the importance of X-ray crystallography in determining the stereochemistry and spatial arrangement of atoms within the molecule. The synthesis and crystal structure analysis of related compounds, such as 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane, provide insights into the three-dimensional arrangement and bonding patterns, essential for understanding the molecular structure of 1,9-dimethyl-4-(3-pyridinylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one (Zhu, 2011).
Chemical Reactions and Properties
Chemical reactions and properties of compounds within this class are influenced by their functional groups and molecular structure. The presence of the triazaspiro configuration and pyridinylacetyl moiety contributes to the compound's reactivity. Studies on related molecules, such as polysubstituted pyrrolidines linked to 1,2,3-triazoles, offer insights into their synthetic routes, reactivity, and potential chemical transformations (Ince et al., 2020).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their handling and application in research. While specific data on 1,9-dimethyl-4-(3-pyridinylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one are not provided, the analysis of structurally related compounds can give an approximation of its physical characteristics. These properties are determined through experimental procedures such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, define the compound's behavior in chemical reactions. For instance, the study on the synthesis and reactivity of some 6-substituted-2,4-dimethyl-3-pyridinols highlights the antioxidant properties of related molecules, showcasing the potential chemical activity of 1,9-dimethyl-4-(3-pyridinylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one in similar contexts (Wijtmans et al., 2004).
properties
IUPAC Name |
1,10-dimethyl-4-(2-pyridin-3-ylacetyl)-1,4,10-triazaspiro[5.6]dodecan-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-20-9-7-18(6-5-16(20)23)14-22(11-10-21(18)2)17(24)12-15-4-3-8-19-13-15/h3-4,8,13H,5-7,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTRNYWUBKEGQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCC1=O)CN(CCN2C)C(=O)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.